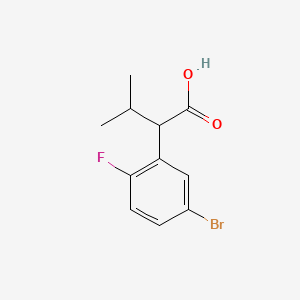

2-(5-Bromo-2-fluorophenyl)-3-methylbutanoic acid

Description

Properties

Molecular Formula |

C11H12BrFO2 |

|---|---|

Molecular Weight |

275.11 g/mol |

IUPAC Name |

2-(5-bromo-2-fluorophenyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C11H12BrFO2/c1-6(2)10(11(14)15)8-5-7(12)3-4-9(8)13/h3-6,10H,1-2H3,(H,14,15) |

InChI Key |

GWHVTLHPMKIHBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=C(C=CC(=C1)Br)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)-3-methylbutanoic acid typically involves multi-step organic reactions

Bromination: The initial step involves the bromination of 2-fluorophenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.

Friedel-Crafts Acylation: The brominated intermediate undergoes Friedel-Crafts acylation with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Further Modifications: The resulting product is then subjected to further chemical modifications, such as reduction or oxidation, to introduce the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound 2-(5-Bromo-2-fluorophenyl)-3-methylbutanoic acid is a significant chemical entity in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory agent. Studies have shown that similar compounds with bromo and fluoro substitutions can modulate inflammatory pathways, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

Research indicates that derivatives of this compound can possess antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated efficacy against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored further for its antibacterial potential.

Cancer Research

The compound's ability to affect cell signaling pathways makes it a candidate for cancer research. Compounds that stabilize microtubules are crucial in cancer therapy, as they can inhibit cell division. Preliminary studies suggest that derivatives of this compound may influence microtubule dynamics, warranting further investigation into their anticancer properties.

Neuropharmacology

Given the role of certain phenolic compounds in modulating neurotransmitter systems, this compound may have implications in neuropharmacology. Its potential effects on neurotransmitter release and receptor modulation could be significant for treating neurological disorders.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of structurally related compounds, researchers found that compounds with similar substituents significantly reduced pro-inflammatory cytokine levels in vitro. This suggests that this compound could be effective in managing inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on various derivatives revealed that compounds with the bromo and fluoro substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The Minimum Inhibitory Concentration (MIC) values indicated promising results against resistant bacterial strains, highlighting the need for further exploration of this compound's antimicrobial properties.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | MIC (mg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial | TBD | TBD |

| Related Compound A | Anti-inflammatory | TBD | TBD |

| Related Compound B | Anticancer | TBD | TBD |

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increased lipophilicity |

| Fluorine | Enhanced receptor binding affinity |

| Methyl group | Improved metabolic stability |

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-3-methylbutanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The target compound’s phenyl ring features 5-bromo and 2-fluoro substituents. Key analogs for comparison include:

Electronic Effects :

- Bromine and fluorine (target compound) are both electron-withdrawing, but fluorine’s smaller size reduces steric hindrance compared to chlorine in the 4-chloro analog .

- The trifluoromethyl group (CF₃) in the analog from is more electronegative than bromo/fluoro, significantly increasing the acidity of the carboxylic acid group .

- Solubility and Lipophilicity: The hydroxyl group in 2-(4-hydroxyphenyl)-3-methylbutanoic acid () enhances water solubility via hydrogen bonding, whereas bromo/fluoro substituents in the target compound likely increase lipophilicity, favoring membrane permeability .

Backbone Modifications: Methyl Group Positioning

- 3-Methylbutanoic Acid vs. Other Isomers: highlights that 3-methylbutanoic acid is the predominant isomer over 2-methylbutanoic acid in biological systems, likely due to metabolic stability . This suggests that the target compound’s 3-methyl configuration may offer advantages in pharmacokinetics compared to 2-methyl analogs.

Biological Activity

2-(5-Bromo-2-fluorophenyl)-3-methylbutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.

The compound features a unique structure characterized by the presence of bromine and fluorine substituents on the phenyl ring, which significantly influences its reactivity and biological interactions. The mechanism of action is believed to involve specific molecular targets, enhancing its stability and reactivity in biochemical processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentrations (MICs) :

- E. coli: 62.5 µg/mL

- S. aureus: 78.12 µg/mL

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been investigated. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. The exact mechanisms remain under study, but preliminary data suggest interactions with key inflammatory mediators.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Research has shown that modifications to the alkyl chain and substitution patterns on the phenyl ring can significantly affect potency and selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Bromine at position 5 | Increases antibacterial activity |

| Fluorine at position 2 | Enhances reactivity and stability |

These modifications can lead to improved efficacy against resistant strains of bacteria or enhanced anti-inflammatory effects .

Case Studies

Several case studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives with similar structural features had potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that further exploration of this compound could yield effective treatments for resistant infections .

- Anti-inflammatory Action : In vitro assays indicated that structurally related compounds exhibited significant inhibition of pro-inflammatory cytokines, supporting the hypothesis that this compound may also possess similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.